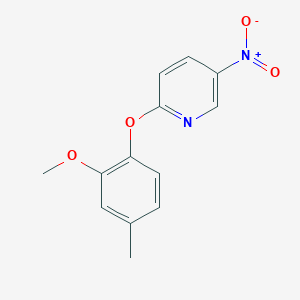

2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine

Description

2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine is a nitropyridine derivative characterized by a pyridine ring substituted at the 2-position with a 2-methoxy-4-methylphenoxy group and at the 5-position with a nitro group. This compound is primarily utilized in biochemical research, particularly as a PDE5 inhibitor, as indicated by its commercial availability from Santa Cruz Biotechnology (sc-339542) . Its molecular structure, featuring electron-withdrawing (nitro) and electron-donating (methoxy, methyl) groups, influences its reactivity and applications in organic synthesis and pharmacology.

Properties

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-9-3-5-11(12(7-9)18-2)19-13-6-4-10(8-14-13)15(16)17/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTICUUNFGHYGSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine typically involves the reaction of 2-methoxy-4-methylphenol with 5-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include strong acids or bases to facilitate the reaction, and solvents such as dichloromethane or ethanol to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine may involve large-scale batch reactions. The process is optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyridines.

Scientific Research Applications

2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Comparison with Similar Nitropyridine Derivatives

2-Methoxy-4-methyl-5-nitropyridine (7c)

- Structure : Nitro group at the 5-position, methoxy and methyl groups at the 4- and 2-positions, respectively.

- Synthesis : Prepared in 95% yield via established procedures involving nucleophilic substitution .

- Applications : Primarily serves as a precursor for further functionalization due to its high synthetic efficiency.

2-(Difluoromethoxy)-5-nitropyridine

- Structure : Difluoromethoxy substituent at the 2-position.

- Synthesis: Used as a stable, non-toxic alternative to formylfluoride in Pd-catalyzed fluoro-carbonylation reactions (up to 99% yield) .

- Applications: Key in synthesizing acylfluorides for pharmaceutical intermediates (e.g., Fenofibrate derivatives).

2-Chloro-5-nitropyridin-4-amine

- Structure : Chlorine at the 2-position, nitro at the 5-position, and amine at the 4-position.

- Synthesis : Prepared via literature methods, with crystal structure stabilized by N–H···Cl and N–H···N hydrogen bonds .

- Applications : Intermediate in heterocyclic drug synthesis (e.g., cytokine inhibitors).

2-(4-Methylphenoxy)-5-nitropyridine

- Structure: 4-Methylphenoxy group at the 2-position.

- Synthesis : Synthesized via reaction of 2-chloro-5-nitropyridine with p-cresol under basic conditions, yielding a planar nitro group (O–N–C–C angle: 178.1°) .

- Applications : Structural studies highlight its π-π stacking interactions (centroid distance: 3.8259 Å), relevant for crystal engineering.

Physicochemical Properties

*Estimated based on molecular formula C₁₃H₁₂N₂O₄.

Key Observations:

- Electron Effects: Nitro groups enhance electrophilicity, while methoxy/methyl groups improve solubility in non-polar solvents.

- Steric and Electronic Tuning: Chlorine (in 2-(4-chlorophenoxy)-5-nitropyridine) increases molecular weight and melting point compared to methyl/methoxy analogs.

Biological Activity

2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine, often referred to as a nitropyridine derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to present a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a nitropyridine core substituted with a methoxy and a methyl group on the phenoxy ring. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of 2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine has been explored in various contexts, including:

- Antioxidant Activity : Studies have indicated that the compound exhibits significant antioxidant properties. The free radical scavenging activity was evaluated using assays like DPPH and ABTS, showing effective inhibition comparable to standard antioxidants .

- Enzyme Inhibition : The compound has been assessed for its ability to inhibit specific enzymes. For instance, its inhibitory effect on α-glucosidase has been documented, revealing promising results that suggest potential applications in managing diabetes .

- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis in certain malignant cells, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Method Used | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Assay | Significant scavenging activity | |

| Enzyme Inhibition | α-Glucosidase Assay | IC50 = 15 µM | |

| Cytotoxicity | MTT Assay | IC50 = 20 µM on HeLa cells |

Case Studies

- Antioxidant Efficacy : A study conducted on the antioxidant properties of various nitropyridine derivatives included 2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine. The results demonstrated that this compound effectively reduced oxidative stress markers in vitro when compared to traditional antioxidants like butylated hydroxyanisole (BHA) .

- Cytotoxic Effects on Cancer Cells : In a comparative study involving multiple cancer cell lines (HeLa, K562), the compound was shown to exhibit selective cytotoxicity. The mechanism of action involved both intrinsic and extrinsic pathways leading to apoptosis, which was confirmed through flow cytometry analysis .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For example, modifications at the phenoxy group significantly influenced both antioxidant and enzyme inhibitory activities .

Moreover, molecular docking studies have suggested that the binding affinity of 2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine to target enzymes is influenced by its electronic properties and steric factors, providing insights into optimizing its pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.